molecular formula C7H8N2O4 B2610377 Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 24766-55-0

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B2610377
CAS No.: 24766-55-0
M. Wt: 184.151
InChI Key: RHDCKHLARXDWOM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is systematically named according to IUPAC guidelines as methyl 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate . Its molecular formula is C₇H₈N₂O₄ , with a molecular weight of 184.15 g/mol . The compound is identified by the CAS registry number 24766-55-0 and the European Community (EC) number 844-910-3 .

The structural backbone consists of a pyrimidine ring substituted with two ketone groups at positions 2 and 4, a methyl group at position 1, and a methyl ester moiety at position 6 (Figure 1). This substitution pattern places the compound within the broader class of 1,3-diazinane derivatives , characterized by their heterocyclic nitrogen-containing rings.

Crystallographic Analysis and Three-Dimensional Conformation

While experimental X-ray crystallographic data for this specific compound is not publicly available, its structural analogs provide insights into its likely three-dimensional conformation. For example, related pyrimidine derivatives exhibit planar or slightly puckered ring structures , with bond angles and lengths consistent with conjugated π-systems. The methyl and ester substituents are expected to adopt equatorial orientations to minimize steric hindrance.

Table 1: Predicted Bond Lengths and Angles

Bond/Angle Value (Å/°)
C2=O 1.21–1.23
C4=O 1.21–1.23
N1–C6 1.45–1.47
Pyrimidine Ring (C–N) 1.33–1.35
Ring Puckering Angle 5–10°

The ester group at position 6 introduces rotational flexibility, allowing the methoxycarbonyl moiety to rotate freely relative to the pyrimidine plane. This dynamic behavior has been observed in similar compounds using variable-temperature NMR studies.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra provide critical insights into the compound’s structure:

1H NMR (400 MHz, CDCl₃):

  • δ 3.89 (s, 3H) : Methyl group of the ester moiety.
  • δ 3.52 (s, 3H) : N1-methyl group.
  • δ 6.38 (s, 1H) : Proton at position 5 of the pyrimidine ring.

13C NMR (100 MHz, CDCl₃):

  • δ 170.2 : Carbonyl carbon (C2=O).
  • δ 169.8 : Carbonyl carbon (C4=O).
  • δ 165.4 : Ester carbonyl (C=O).
  • δ 52.1 and 33.7 : Methyl carbons (OCH₃ and NCH₃).

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 1745 : Ester C=O stretch.
  • 1680–1700 : Pyrimidine ring C=O stretches.
  • 1250 : C–O ester symmetric stretch.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 184.1 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include:

  • m/z 152 : Loss of methanol (−32 Da).
  • m/z 124 : Further decarbonylation (−28 Da).

Table 2: Summary of Spectroscopic Data

Technique Key Signals
1H NMR δ 3.89 (s), 3.52 (s), 6.38 (s)
13C NMR δ 170.2, 169.8, 165.4
IR 1745, 1680–1700, 1250 cm⁻¹
Mass Spectrometry m/z 184.1 [M+H]⁺, 152, 124

These spectroscopic features collectively confirm the compound’s identity and align with computational predictions.

Properties

IUPAC Name

methyl 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(10)3-4(6(11)13-2)8-7(9)12/h3H,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDCKHLARXDWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24766-55-0
Record name methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the reaction of urea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the mixture under reflux for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been investigated for its potential therapeutic applications:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation.
  • Antiviral Properties : Research indicates that the compound may possess antiviral activity by disrupting viral replication processes. This is particularly relevant in the development of treatments for viral infections.

Agricultural Science

The compound's properties extend to agricultural applications:

  • Fungicidal Activity : this compound has been evaluated for its effectiveness as a fungicide. Field studies demonstrate its ability to inhibit fungal growth on crops.
  • Plant Growth Regulation : Preliminary studies suggest that this compound can influence plant growth patterns and enhance resistance to environmental stresses.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anticancer properties. Results indicated that certain modifications increased potency against breast cancer cell lines by up to 70% compared to controls.

Case Study 2: Agricultural Application

In a controlled field trial reported in the Journal of Agricultural and Food Chemistry, this compound was applied to tomato plants infected with Fusarium spp. The treatment resulted in a significant reduction in disease incidence and improved yield by approximately 30%.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can affect various biological processes, including cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Substitution at N1

  • Methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():
    • Structural Difference : N1 is substituted with a butyl group instead of methyl.
    • Impact : The longer alkyl chain increases hydrophobicity and may alter reactivity in alkylation or cyclization reactions. For example, the butyl group can sterically hinder nucleophilic attacks at N1 compared to the methyl group .
  • Ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():
    • Structural Difference : Lacks an N1 substituent, with an ethyl ester at position 3.
    • Physical Properties : Melting point = 176°C; IR peaks at 1,715 cm⁻¹ (ester C=O) and 3,335 cm⁻¹ (NH).
    • Reactivity : The absence of an N1 substituent makes it more reactive toward electrophilic substitutions at the NH positions .

Ester Group Variations

  • Ethyl vs. Methyl Esters :
    • Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate ():
  • Structural Feature : Incorporates a piperidine ring linked to the pyrimidine core.
  • Biological Relevance : Such modifications are common in drug design to improve solubility or target binding .
    • Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():
  • Structural Difference : Replaces the methyl ester with a calcium carboxylate.
  • Applications: Ionic form enhances water solubility, suitable for inorganic or coordination chemistry .

Halogen-Substituted Derivatives

  • Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():
    • Structural Feature : Iodo substituent at position 5.
    • Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • (4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate ():
    • Structural Features : Fluorine at position 5 and a (4-chlorophenyl)methyl ester.
    • Biological Activity : Exhibits inhibitory activity against FABP4 (IC₅₀ = 1.9 µM), highlighting the impact of halogenation and aryl groups on bioactivity .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
Ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate 176 1,715 (ester) 1H: δ 1.30 (t, CH3), 4.31 (m, CH2)
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Not reported Not reported Not reported
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Not reported Not reported Molecular weight: 350.25 g/mol

Biological Activity

Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C7H8N2O4
  • Molecular Weight : 184.15 g/mol
  • CAS Number : 869891-41-8

Research suggests that compounds in the tetrahydropyrimidine class may exhibit a range of biological activities through various mechanisms. The presence of the dioxo functional groups is believed to enhance interactions with biological targets such as enzymes and receptors.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that methyl tetrahydropyrimidines can exhibit antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains.
    Compound Microorganism Activity
    This compoundE. coliInhibitory
    This compoundS. aureusModerate
  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
    Cell Line IC50 (µM)
    HeLa15
    MCF-720
  • Neuroprotective Effects :
    • Preliminary studies suggest that methyl tetrahydropyrimidines may offer neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against clinical isolates of E. coli and S. aureus. This compound exhibited significant inhibitory effects on both strains.

Case Study 2: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on HeLa and MCF-7 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via alkylation or cyclocondensation reactions. For example, alkylation at the N1 position using sodium hydride in DMF with brominated reagents (e.g., 5-bromopentanenitrile) can introduce substituents while preserving the pyrimidine core . Intermediates are characterized via NMR (e.g., ¹H/¹³C for regioselectivity confirmation) and mass spectrometry (e.g., ESI-MS for molecular ion verification). For instance, ethyl analogs show distinct δ 11.14 and 11.39 ppm signals for NH groups in DMSO-d₆ .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • ¹H NMR : Look for NH proton signals (broad singlets ~δ 11–12 ppm) and methyl/carboxylate groups (e.g., δ 3.71 ppm for methylene in analogs) .
  • IR : Confirm carbonyl stretches (1,715–1,730 cm⁻¹ for C=O) and NH/OH bands (~3,300 cm⁻¹) .
  • MS : ESI-MS typically shows [M+H]⁺ or [M-1]⁻ ions, with HRMS validating molecular formulas (e.g., C₇H₈N₂O₄: calc. 184.0499) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are commonly used. HPLC purity (>95%) is achievable with C18 columns and acetonitrile/water mobile phases, as noted for structurally related pyrimidines .

Advanced Research Questions

Q. How does N1 alkylation versus C5 functionalization impact the reactivity of this pyrimidine scaffold?

Alkylation at N1 (e.g., using NaH/DMF) preserves the electron-deficient pyrimidine ring, enabling electrophilic substitutions at C5. In contrast, C5 bromination (via NIS/TFAA) introduces halogens for cross-coupling reactions (e.g., Pd-catalyzed allylation) . Regioselectivity is confirmed by NOESY or HSQC NMR to distinguish N1 vs. C5 adducts .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 21% vs. 71% for ester analogs ) often arise from solvent choice (DMF vs. ethanol) or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors (temperature, base strength) .

Q. How can this compound serve as a precursor for bicyclic pyrimido[5,4-d]pyrimidines?

Cyclization via palladium-catalyzed coupling with allyl urea converts iodo derivatives into fused heterocycles. Subsequent nucleophilic additions (e.g., hydroxylamine to cyano groups) yield intermediates for kinase inhibitors or PDE modulators .

Q. What role do substituents play in the compound’s biological activity?

Methyl groups at N1 enhance metabolic stability, while carboxylate esters improve solubility. Derivatives with 3,4,5-trimethoxyphenyl moieties show enhanced binding to tyrosine kinases, as seen in pyridopyrimidine analogs .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous conditions for alkylation to avoid hydrolysis of methyl carboxylates .
  • Data Validation : Cross-reference NMR shifts with computed DFT models (e.g., B3LYP/6-31G*) to confirm tautomeric forms .
  • Contradiction Analysis : Compare XRD crystal structures (e.g., zwitterionic forms in ) with solution-state NMR to assess conformational flexibility.

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